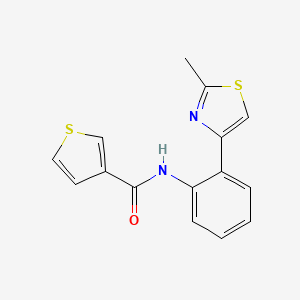

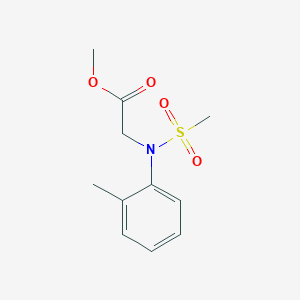

N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-3-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a new class of novel thiazole-(benz)azole derivatives was synthesized to investigate their anticancer activity . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, and MS. For example, in a related compound, the IR spectrum showed peaks at 3281 cm-1 (amide N–H), 3024 cm-1 (aromatic C–H), 2945 cm-1 (aliphatic C–H), 1670 cm-1 (amide C=O), 1597-1399 cm-1 (C=C and C=N) and 1298-1021 cm-1 (C–N) .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the conditions and reagents used. Thiazoles are known to undergo various chemical reactions due to the presence of nitrogen and sulfur atoms in the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, a related compound was reported to have a melting point of 193°C .Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

Synthesis and Antimicrobial Activities : A series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives have been synthesized. These compounds showed significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2012).

Chemoselective Thionation-Cyclization : An efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported (Kumar, Parameshwarappa, & Ila, 2013).

Intramolecular Diels–Alder Reaction : Research on N-(2-Thienyl)allene carboxamides explored their reaction as dienes or dienophiles in an intramolecular Diels–Alder reaction (Himbert, Schlindwein, & Maas, 1990).

Biological Applications and Studies

Antimicrobial Agents : The synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activities : New thiophene derivatives were prepared and exhibited cytotoxicity against human cancer cell lines HepG2 and MCF-7, showing potential as cancer treatment agents (Mehdhar et al., 2022).

Cholinesterase Inhibitors : Novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were explored for their potential as cholinesterase inhibitors and antioxidants (Kausar et al., 2021).

Miscellaneous Applications

Photostabilizers for Poly(vinyl chloride) : Synthesized new thiophenes acted as photostabilizers for PVC, suggesting industrial applications (Balakit et al., 2015).

DNA Cleavage and Cytotoxic Studies : Metal complexes of Schiff base ligand derived from thiazole and quinoline moiety were studied for their DNA cleavage and in vitro cytotoxic activities (Yernale & Bennikallu Hire Mathada, 2014).

Liquid Crystals : Synthesis of thiophene-based derivative liquid crystals and analysis of their mesomorphic and optical behavior (Nafee, Ahmed, & Hagar, 2020).

Direcciones Futuras

The future directions for “N-(2-(2-methylthiazol-4-yl)phenyl)thiophene-3-carboxamide” could involve further investigation of its biological activities and potential applications in medicinal chemistry. Thiazole derivatives have shown promise in various areas, including as antimicrobial, antifungal, antiviral, and anticancer agents .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors .

Propiedades

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZNEEMECBHGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B2827974.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid](/img/structure/B2827976.png)

![4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2827979.png)

![1-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2827982.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2827985.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2827988.png)

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2827989.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)